"6-Bromo-4-chloropyrido[3,4-d]pyrimidine" CAS number 1824048-52-3
"6-Bromo-4-chloropyrido[3,4-d]pyrimidine" CAS number 1824048-52-3
Topic: 6-Bromo-4-chloropyrido[3,4-d]pyrimidine (CAS 1824048-52-3) Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]
A Dual-Functional Scaffold for Next-Generation Kinase Inhibitor Discovery[1]
Executive Summary
The heterocycle 6-Bromo-4-chloropyrido[3,4-d]pyrimidine (CAS 1824048-52-3) has emerged as a critical intermediate in the synthesis of targeted oncological agents, particularly inhibitors of KRAS G12C and PI3K/mTOR signaling pathways.[1] Its structural uniqueness lies in the pyrido[3,4-d]pyrimidine core—a regioisomer of the more common quinazoline and pyrido[2,3-d]pyrimidine scaffolds—offering distinct solubility profiles and binding vectors for ATP-competitive inhibition.[1]
This whitepaper provides a comprehensive technical analysis of this scaffold, detailing its synthesis, chemoselective reactivity, and application in high-value medicinal chemistry campaigns.[1]
Chemical Profile & Structural Analysis[1]
| Property | Specification |
| CAS Number | 1824048-52-3 |
| IUPAC Name | 6-Bromo-4-chloropyrido[3,4-d]pyrimidine |
| Molecular Formula | C₇H₃BrClN₃ |
| Molecular Weight | 244.48 g/mol |
| Core Scaffold | Pyrido[3,4-d]pyrimidine |
| Key Functionalities | C4-Chloro (Electrophile), C6-Bromo (Cross-coupling handle) |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, DCM; hydrolyzes in water |
2.1 Electronic Architecture & Reactivity
The scaffold features two halogenated positions with markedly different electronic environments, enabling orthogonal functionalization :
-
C4-Position (Chlorine): Located between two ring nitrogens (N1 and N3) on the pyrimidine ring.[1] This position is highly electron-deficient, making it exceptionally reactive towards Nucleophilic Aromatic Substitution (S_NAr) .[1]
-
C6-Position (Bromine): Located on the pyridine ring.[1][2] This position is less electrophilic than C4 and is generally inert to mild S_NAr conditions, but serves as an excellent handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]
Chemo-selectivity Rule:
In sequential functionalization, the C4-Cl must be displaced first (via S_NAr) under mild conditions.[1] The C6-Br is then engaged in metal-catalyzed coupling under elevated temperatures.[1]
Synthesis & Manufacturing Protocols
The synthesis of CAS 1824048-52-3 typically proceeds via a lactam intermediate , followed by deformylative chlorination.[1]
3.1 Validated Synthetic Route
The most robust route begins with 3-amino-6-bromoisonicotinamide (or its acid precursor), cyclizing to the lactam, and finally chlorinating.[1]
Step 1: Cyclization to Lactam
-
Precursor: 3-amino-6-bromoisonicotinamide.[1]
-
Reagent: Triethyl orthoformate (TEOF) or Formamide.[1]
-
Conditions: Reflux (100–140°C), 4–12 h.[1]
-
Product: 6-bromo-pyrido[3,4-d]pyrimidin-4(3H)-one.[1]
-
Mechanism: Condensation of the amino group with the orthoformate followed by ring closure with the amide nitrogen.[1]
Step 2: Chlorination (The Critical Step) [1]
-
Precursor: 6-bromo-pyrido[3,4-d]pyrimidin-4(3H)-one.[1]
-
Reagent: Thionyl Chloride (SOCl₂) or Phosphorus Oxychloride (POCl₃).[1]
-
Catalyst: DMF (N,N-Dimethylformamide) – essential for forming the Vilsmeier-Haack intermediate.[1]
-
Conditions: 80–120°C, 2–12 h (Monitor by TLC/LCMS).[1]
-
Workup: Quench carefully into ice-water (exothermic!). Extract with DCM/EtOAc.
3.2 Detailed Experimental Protocol (Step 2)
Based on recent patent literature for KRAS inhibitors (e.g., EP 4406948 A1).[1]
-
Setup: Charge a dry round-bottom flask with 6-bromopyrido[3,4-d]pyrimidin-4-ol (1.0 eq) under inert atmosphere (N₂/Ar).
-
Reagent Addition: Add Thionyl Chloride (SOCl₂, 10–20 vol) or POCl₃ .
-
Catalysis: Add catalytic DMF (0.05–0.1 eq).
-
Reaction: Heat to reflux (approx. 80°C for POCl₃ or up to 120°C for SOCl₂ if required) for 3–12 hours.
-
Checkpoint: Monitor disappearance of the starting lactam (polar) and appearance of the less polar chloride product by TLC (Hexane:EtOAc 7:3).[1]
-
-
Quench (Critical Safety): Cool the mixture to RT. Concentrate under reduced pressure to remove excess chlorinating agent.[1] Dilute residue with DCM.[1] Pour slowly into a stirred mixture of ice and saturated NaHCO₃ .
-
Note: Maintain pH > 7 to prevent hydrolysis of the product back to lactam.[1]
-
-
Isolation: Separate organic layer, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient).
Synthetic Utility & Applications
This scaffold is a "privileged structure" in drug discovery, particularly for designing ATP-competitive kinase inhibitors.[1]
4.1 Functionalization Workflow
The standard medicinal chemistry workflow involves a "Displace-then-Couple" strategy.[1]
-
Reaction A (C4-Displacement):
-
Reaction B (C6-Coupling):
4.2 Case Study: KRAS G12C & PI3K Inhibition
Recent patent disclosures (e.g., EP 4406948 A1) highlight the use of 6-bromo-4-chloropyrido[3,4-d]pyrimidine to synthesize dual inhibitors.[1]
-
Mechanism: The C4-amino group binds to the kinase hinge region.[1] The C6-substituent (often a rigid aromatic or heteroaromatic ring) positions a warhead (e.g., acrylamide) to covalently modify the mutant Cysteine-12 in KRAS G12C.[1]
Visualization of Workflows
Diagram 1: Synthesis & Reactivity Logic
Caption: Synthesis pathway from isonicotinamide precursor to final drug candidate, highlighting the orthogonal reactivity of C4 and C6 positions.
Safety & Handling Guidelines
-
Moisture Sensitivity: The C4-Cl bond is susceptible to hydrolysis.[1] Store under inert gas (Argon/Nitrogen) at -20°C or 4°C.
-
Corrosivity: The synthesis involves POCl₃/SOCl₂, which release HCl gas.[1] Perform all reactions in a well-ventilated fume hood.
-
Skin Sensitization: Halogenated heterocycles are potent sensitizers.[1] Double-gloving (Nitrile) and lab coats are mandatory.[1]
-
Waste Disposal: Quenched chlorination mixtures contain acidic aqueous waste.[1] Neutralize before disposal.[1]
References
-
European Patent Office. Pyridine Derivative and Use Thereof.[1] EP 4406948 A1. (2022).[1]
-
Fluorochem. Product Specification: 6-Bromo-4-chloropyrido[3,4-d]pyrimidine.[1][3]
-
National Institutes of Health (NIH). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives.[1] (General scaffold synthesis).
-
MDPI. Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2.[1][4] (Reactivity insights).
